molecular formula C7H12S B13465630 (Cyclohex-2-en-1-yl)methanethiol

(Cyclohex-2-en-1-yl)methanethiol

Cat. No.: B13465630
M. Wt: 128.24 g/mol
InChI Key: YZLQZWYVPRASIK-UHFFFAOYSA-N
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Description

(Cyclohex-2-en-1-yl)methanethiol is an organic compound characterized by a cyclohexene ring with a methanethiol group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclohex-2-en-1-yl)methanethiol typically involves the reaction of cyclohexene with methanethiol under specific conditions. One common method involves the use of a catalyst to facilitate the addition of the methanethiol group to the cyclohexene ring. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and high-pressure systems to optimize the reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

(Cyclohex-2-en-1-yl)methanethiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

(Cyclohex-2-en-1-yl)methanethiol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Cyclohex-2-en-1-yl)methanethiol involves its interaction with various molecular targets and pathways. The thiol group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological activity and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Cyclohex-2-en-1-yl)methanethiol is unique due to the presence of the methanethiol group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .

Properties

Molecular Formula

C7H12S

Molecular Weight

128.24 g/mol

IUPAC Name

cyclohex-2-en-1-ylmethanethiol

InChI

InChI=1S/C7H12S/c8-6-7-4-2-1-3-5-7/h2,4,7-8H,1,3,5-6H2

InChI Key

YZLQZWYVPRASIK-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)CS

Origin of Product

United States

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